REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.Cl[C:7]1([C:13]([O:15][CH3:16])=[O:14])[C:11](=[O:12])[CH:10]=[CH:9][S:8]1>C(O)(=O)C>[OH:12][C:11]1[CH:10]=[C:9]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)[S:8][C:7]=1[C:13]([O:15][CH3:16])=[O:14]
|
Name
|
|
Quantity
|
18 mmol
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(SC=CC1=O)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate filtered
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
OC1=C(SC(=C1)N1N=CC=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |